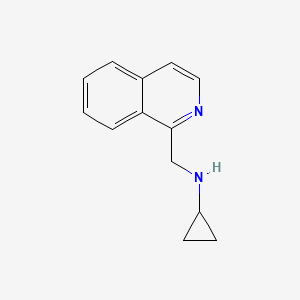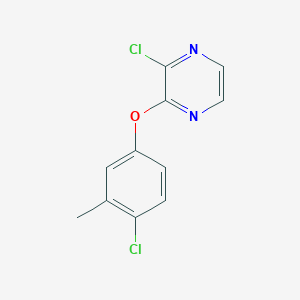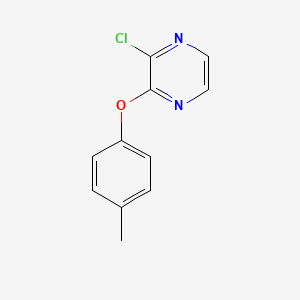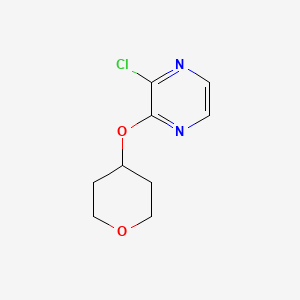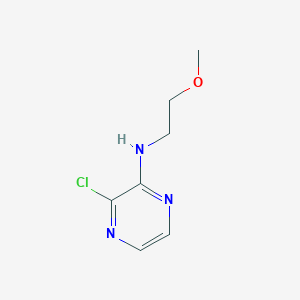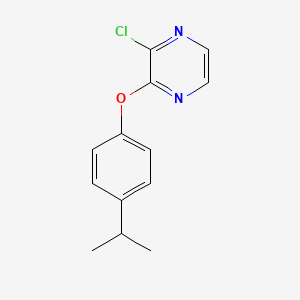
2-Chloro-3-(4-isopropylphenoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(4-isopropylphenoxy)pyrazine is a chemical compound with the molecular formula C13H13ClN2O. It is a member of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group, an isopropylphenoxy group, and a pyrazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-isopropylphenoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 4-isopropylphenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chloropyrazine and 4-isopropylphenol.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) or toluene, with a base like potassium carbonate (K2CO3) to deprotonate the phenol and promote nucleophilic substitution.
Product Isolation: The product is typically isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-isopropylphenoxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-azido-3-(4-isopropylphenoxy)pyrazine or 2-thio-3-(4-isopropylphenoxy)pyrazine can be formed.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring or the phenoxy group.
Scientific Research Applications
2-Chloro-3-(4-isopropylphenoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-isopropylphenoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and isopropylphenoxy groups contribute to its binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
2-Chloro-3-(4-methylphenoxy)pyrazine: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-3-(4-tert-butylphenoxy)pyrazine: Contains a tert-butyl group, leading to different steric and electronic properties.
2-Chloro-3-(4-ethoxyphenoxy)pyrazine: Features an ethoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Chloro-3-(4-isopropylphenoxy)pyrazine is unique due to the presence of the isopropyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-(4-propan-2-ylphenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)10-3-5-11(6-4-10)17-13-12(14)15-7-8-16-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHDLVSBZNHMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872892.png)
![{3-[(Piperidin-4-yl)methoxy]phenyl}methanol](/img/structure/B7872898.png)
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)
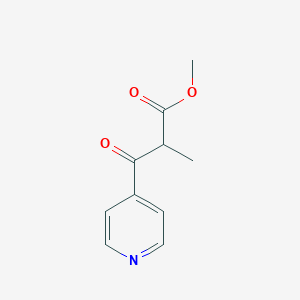
![(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7872928.png)

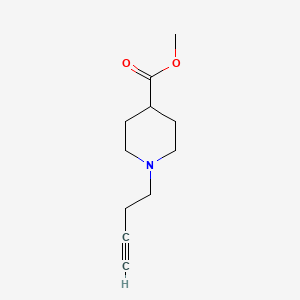
![Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872944.png)
![3-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B7872957.png)
